2-nitro-5-piperazin-1-yl-benzoic Acid
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Overview
Description
2-Nitro-5-piperazin-1-yl-benzoic acid is an organic compound with the molecular formula C11H13N3O4. It is a derivative of benzoic acid, where the nitro group is positioned at the second carbon and the piperazine ring is attached at the fifth carbon.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of antidepressant molecules .
Mode of Action
It is known that antidepressants often work by altering the balance of neurotransmitters in the brain, which can help improve mood and reduce feelings of depression .
Biochemical Pathways
Antidepressants often affect pathways involving neurotransmitters such as serotonin, norepinephrine, and dopamine .
Result of Action
Antidepressants generally work by increasing the levels of certain neurotransmitters in the brain, which can help improve mood and reduce feelings of depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-5-piperazin-1-yl-benzoic acid typically involves the nitration of 5-piperazin-1-yl-benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-amino-5-piperazin-1-yl-benzoic acid.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Oxidation: Carboxylate derivatives of this compound.
Scientific Research Applications
2-Nitro-5-piperazin-1-yl-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor for more complex organic molecules.
Comparison with Similar Compounds
5-Nitro-2-piperazin-1-yl-benzoic acid: Similar structure but with different positioning of the nitro group.
2-Amino-5-piperazin-1-yl-benzoic acid: Reduction product of 2-nitro-5-piperazin-1-yl-benzoic acid.
2-Nitro-5-(1-piperazinyl)benzoic acid: Another structural isomer with similar functional groups.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro group and the piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
Overview
2-Nitro-5-piperazin-1-yl-benzoic acid (C11H13N3O4) is an organic compound characterized by its unique structural features, including a nitro group at the second carbon and a piperazine ring at the fifth carbon of the benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for antidepressant and anti-cancer agents.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and apoptotic pathways:
- Neurotransmitter Modulation : Similar compounds have been shown to alter neurotransmitter levels, particularly serotonin, norepinephrine, and dopamine, which are crucial in mood regulation and depression treatment.
- Apoptotic Pathways : Recent studies suggest that derivatives of this compound may act as inhibitors of anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are vital for the survival of certain cancer cells, making them attractive targets for therapeutic intervention .
Table 1: Biological Activity Summary
Case Study 1: Antidepressant Potential
In a study focusing on the synthesis of related compounds, it was found that derivatives with similar piperazine structures exhibited significant binding affinity to serotonin receptors. This suggests that this compound could be further explored for its antidepressant properties through structural modifications aimed at enhancing receptor affinity .
Case Study 2: Cancer Therapy
Research on selective inhibitors targeting Mcl-1 has indicated that compounds with piperazine moieties can effectively induce apoptosis in cancer cells dependent on these proteins. The dual inhibition profile observed in some derivatives suggests a promising avenue for developing novel therapeutic agents against hematologic malignancies .
Synthesis and Modifications
The synthesis of this compound typically involves the nitration of 5-piperazin-1-yl-benzoic acid using concentrated nitric acid and sulfuric acid under controlled conditions. This process allows for various modifications to enhance biological activity:
- Reduction Reactions : The nitro group can be reduced to an amino group, potentially increasing the compound's affinity for biological targets.
- Substitution Reactions : The piperazine ring can undergo nucleophilic substitutions, allowing for diverse functionalization that may enhance pharmacological properties.
Properties
IUPAC Name |
2-nitro-5-piperazin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)9-7-8(1-2-10(9)14(17)18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBYYNWGQJULDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441810 |
Source
|
Record name | 2-nitro-5-piperazin-1-yl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183622-35-7 |
Source
|
Record name | 2-nitro-5-piperazin-1-yl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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